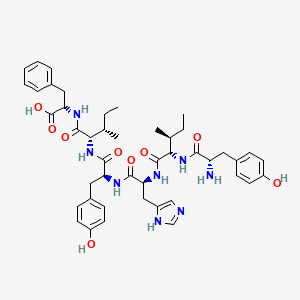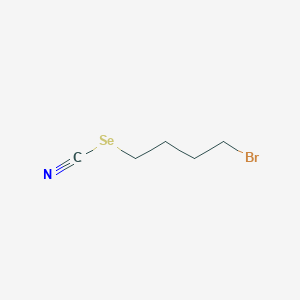![molecular formula C13H12N2O2S B14196040 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid CAS No. 860344-66-7](/img/structure/B14196040.png)
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the benzoic acid moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of cyclopropylamine and a thiazole precursor in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or benzoic acid rings.
Scientific Research Applications
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid apart is its unique combination of the cyclopropylamino group and the benzoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
860344-66-7 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-12(17)9-3-1-8(2-4-9)11-7-18-13(15-11)14-10-5-6-10/h1-4,7,10H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
OZGWAUMFNXAOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


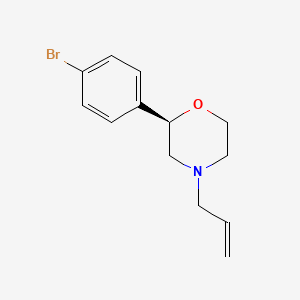
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

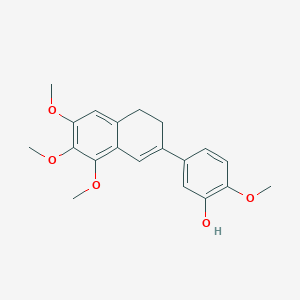
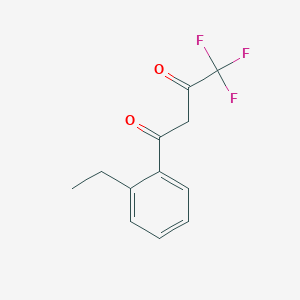
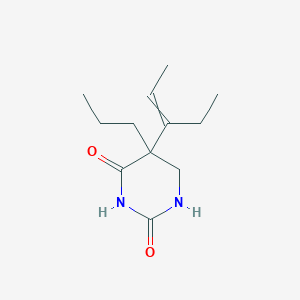
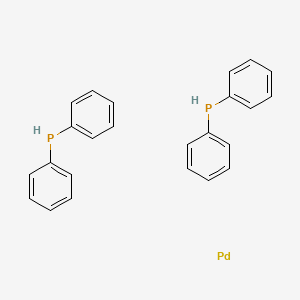
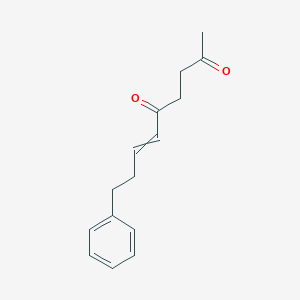
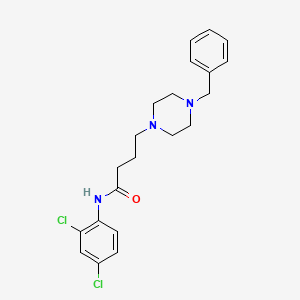

![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
